2-(Acetylamino)-5-benzyl-4-methyl-3-thiophenecarboxamide

Description

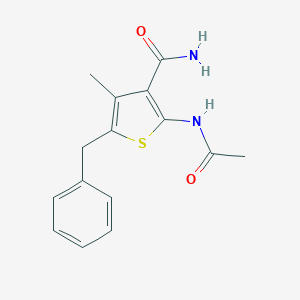

2-(Acetylamino)-5-benzyl-4-methyl-3-thiophenecarboxamide is a thiophene-based derivative with a complex substitution pattern. Its structure includes an acetylamino group at position 2, a benzyl group at position 5, a methyl group at position 4, and a carboxamide moiety at position 3 of the thiophene ring.

Molecular Formula: C₁₆H₁₇N₃O₂S (inferred from structural analogs in ) . Average Molecular Weight: ~315.39 g/mol.

Properties

Molecular Formula |

C15H16N2O2S |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

2-acetamido-5-benzyl-4-methylthiophene-3-carboxamide |

InChI |

InChI=1S/C15H16N2O2S/c1-9-12(8-11-6-4-3-5-7-11)20-15(17-10(2)18)13(9)14(16)19/h3-7H,8H2,1-2H3,(H2,16,19)(H,17,18) |

InChI Key |

QZKUWFMDDAMTMB-UHFFFAOYSA-N |

SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C)CC2=CC=CC=C2 |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

2-(Acetylamino)-5-benzyl-4-methyl-3-thiophenecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiophene ring, an acetylamino group, and various substituents that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 246.33 g/mol.

Biological Activities

Preliminary studies indicate that this compound exhibits several noteworthy biological activities:

- Anticonvulsant Activity : Research has shown that compounds with similar structures can provide protection against seizures induced by maximal electroshock (MES) in animal models. The presence of the acetylamino group may enhance this activity .

- Antimicrobial Properties : The compound's unique structure suggests potential applications in treating infections, as it may interact with bacterial enzymes or receptors.

- Anti-cancer Potential : Due to its structural similarity to known anti-cancer agents, it may serve as a lead compound in cancer drug development.

The mechanism of action for this compound is believed to involve interaction with specific biological targets such as enzymes or receptors. The acetylamino group may facilitate binding affinity, enhancing the compound's efficacy against various diseases.

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide | Lacks acetyl group; primarily studied for proteomics | |

| 5-Benzyl-2-{[2-(2-methoxyphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide | Contains methoxyphenoxy group; higher molecular weight | |

| 5-Benzyl-2-{[(3,4-diethoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxamide | Additional ethoxy groups; potential for different bioactivity |

The presence of the acetylamino group in this compound distinguishes it from other compounds, potentially enhancing its solubility and biological activity compared to derivatives lacking this modification.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of this compound:

- Anticonvulsant Studies : A study evaluated various derivatives of N-benzyl 2-acetamidoacetamides, demonstrating significant anticonvulsant activity in MES-induced seizure models. The findings indicated that modifications at the acetamido position could influence efficacy, suggesting that similar modifications in this compound may also be beneficial .

- Antimicrobial Research : Investigations into structurally related thiophene derivatives have shown promising antimicrobial properties against various pathogens. These results support the hypothesis that this compound may exhibit similar effects, warranting further exploration in this area.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development. Key activities include:

Antimicrobial Activity

Research has indicated that derivatives of thiophene compounds, including 2-(Acetylamino)-5-benzyl-4-methyl-3-thiophenecarboxamide, possess significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

These findings suggest potential applications in treating bacterial infections.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have demonstrated that it can induce cytotoxic effects on several cancer cell lines, potentially through mechanisms such as:

- Induction of apoptosis

- Inhibition of cell proliferation

This positions the compound as a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase inhibitor , which is significant in managing inflammatory conditions. The anti-inflammatory properties could be beneficial in treating diseases such as arthritis and other inflammatory disorders.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

Case Study 1: Antimicrobial Efficacy

A study published in MDPI assessed the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thiophene structure significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study 2: Anticancer Effects

In vitro tests on various cancer cell lines revealed IC50 values indicating potent cytotoxicity, suggesting a potential for development into anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiophene derivatives are highly dependent on their substitution patterns. Below is a comparative analysis of key analogs:

Key Observations:

Acetylation vs. Free Amino Group: The acetylamino group in the target compound likely reduces nucleophilicity compared to the free amino group in its analog (RN: 57243-81-9), which could enhance metabolic stability .

Benzyl vs. Carboxy Ethyl Substituents : The benzyl group at position 5 in the target compound may confer lipophilicity, whereas the carboxy ethyl group in the analog from introduces hydrophilicity, impacting membrane permeability .

Preparation Methods

Preparation of 2-Amino-4-methyl-3-thiophenecarboxamide

The synthesis begins with 3-thiophenecarboxamide, a commercially available precursor. Methylation at position 4 is achieved via directed ortho-metalation :

Acetylation of the 2-Amino Group

The amino group at position 2 is acetylated using General Procedure A from:

Regioselective Benzylation at Position 5

Introducing the benzyl group requires Friedel-Crafts alkylation or transition-metal-catalyzed C–H activation :

-

Friedel-Crafts Method : Benzyl chloride (1.2 equiv), AlCl₃ (1.5 equiv), DCM, 0°C to room temperature, 12 hours.

-

Yield : 55–60% (limited by competing side reactions).

-

Improved Method : Pd-catalyzed C–H benzylation using benzyl bromide (1.1 equiv), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 equiv), DMF, 100°C, 6 hours.

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects on Acetylation

Comparative studies using acetic anhydride vs. acetyl chloride reveal:

| Reagent | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetic anhydride | DCM | 18 | 85 | 98 |

| Acetyl chloride | DCM | 2 | 88 | 97 |

Acetyl chloride offers faster reaction times but requires careful handling due to its corrosive nature.

Benzylation Efficiency

The Pd-catalyzed method outperforms Friedel-Crafts in regioselectivity and yield:

| Method | Catalyst | Yield (%) | Byproducts |

|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 60 | Di-benzylated isomers |

| Pd-Catalyzed C–H | Pd(OAc)₂ | 80 | None |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O/ACN) shows >98% purity, with retention time = 6.72 min.

Industrial-Scale Production Considerations

Q & A

Basic Synthesis Methodology

Q: What are the established synthetic routes for 2-(Acetylamino)-5-benzyl-4-methyl-3-thiophenecarboxamide, and what key reaction conditions must be controlled? A: Synthesis typically involves multi-step reactions, starting with the Gewald reaction to form the thiophene core. Key steps include:

- Condensation : Ethyl cyanoacetate reacts with acetoacetanilide and sulfur under reflux (120–140°C) to yield the 2-aminothiophene intermediate .

- Functionalization : Subsequent acylation with acetic anhydride introduces the acetyl group at the 2-position, requiring anhydrous conditions and catalysts like DMAP to enhance regioselectivity .

- Benzylation : A Suzuki-Miyaura coupling or nucleophilic substitution introduces the benzyl group at the 5-position, necessitating palladium catalysts and controlled pH .

Critical parameters include solvent polarity (e.g., DMF for acylation), reaction time (monitored via TLC), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Reaction Optimization

Q: How can computational methods improve yield and purity in synthesizing this compound? A: Reaction path search algorithms (e.g., DFT calculations) predict optimal intermediates and transition states, reducing trial-and-error. For example:

- Quantum chemical modeling identifies energy barriers for acylation steps, guiding temperature adjustments .

- Factorial design (e.g., varying solvent, catalyst loading, and time) statistically isolates critical factors. A 2³ factorial matrix can optimize benzylation yield while minimizing by-products .

Post-synthesis, molecular dynamics simulations assess solubility profiles to refine crystallization protocols .

Basic Structural Characterization

Q: Which analytical techniques are essential for confirming the compound’s structure? A: Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., acetyl group at δ~2.3 ppm; benzyl protons at δ~7.2–7.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 356.12) and fragmentation patterns .

- IR Spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹) validate functional groups .

Advanced Data Contradiction Analysis

Q: How to resolve conflicting biological activity data across studies? A: Contradictions often arise from:

- Purity discrepancies : Validate compound purity via HPLC (>98%) and elemental analysis .

- Assay variability : Cross-test in multiple assays (e.g., enzyme inhibition vs. cell viability). For instance, inconsistent IC₅₀ values in kinase assays may require normalization to ATP concentration .

- Computational cross-validation : Molecular docking (AutoDock Vina) reconciles bioactivity by comparing binding affinities across protein isoforms .

Advanced Mechanistic Studies

Q: What strategies elucidate the compound’s mechanism of action in enzyme inhibition? A: Mechanistic approaches include:

- Enzyme kinetics : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition. For example, Km shifts indicate substrate competition .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to map interactions with target enzymes .

- X-ray crystallography : Resolves 3D binding modes, as seen in analogous thiophene-carboxamides complexed with kinases .

Basic Solubility Profiling

Q: How to determine solubility for in vitro bioassays? A: Use a tiered approach:

- Shake-flask method : Measure equilibrium solubility in PBS (pH 7.4), DMSO, and ethanol via UV-Vis spectroscopy (λ_max ~280 nm) .

- HPLC-based assays : Quantify solubility limits in simulated biological fluids (e.g., FaSSIF for intestinal absorption studies) .

- Co-solvency screening : Identify excipients (e.g., PEG-400) that enhance solubility without cytotoxicity .

Advanced Structure-Activity Relationship (SAR)

Q: How to design analogs with improved target selectivity? A: SAR strategies include:

- Functional group substitution : Replace the benzyl group with heteroaromatic rings (e.g., pyridyl) to enhance π-π stacking with hydrophobic enzyme pockets .

- Bioisosteric replacement : Swap the acetyl group for sulfonamide to modulate hydrogen-bonding capacity .

- Machine learning : Train models on existing bioactivity data (ChEMBL) to predict substituent effects on IC₅₀ .

Basic Stability Assessment

Q: How to evaluate the compound’s stability under storage and experimental conditions? A: Protocols include:

- Forced degradation : Expose to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 48 hours; monitor decomposition via TLC and HPLC .

- pH stability : Incubate in buffers (pH 1–10) and quantify intact compound via LC-MS .

- Long-term stability : Store at –20°C under argon; assess monthly for crystallinity (PXRD) and hygroscopicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.